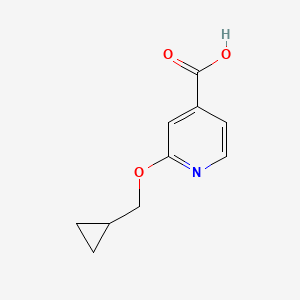

2-(Cyclopropylmethoxy)isonicotinic acid

Vue d'ensemble

Description

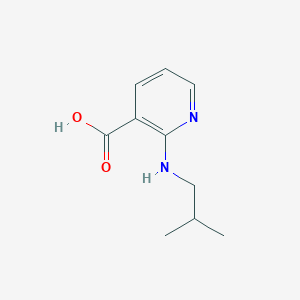

“2-(Cyclopropylmethoxy)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The molecular formula of “this compound” is C10H11NO3 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropylmethoxy group attached to the isonicotinic acid molecule . Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .Applications De Recherche Scientifique

Plant Disease Management

“2-(Cyclopropylmethoxy)isonicotinic acid” derivatives have been studied for their potential in managing plant diseases. These compounds can act as elicitors, stimulating a plant’s natural immune system to resist infections even before symptoms appear . This approach is part of a broader strategy known as systemic acquired resistance (SAR), which is a natural defense mechanism developed by plants through evolution. The efficacy of these derivatives has been tested on tobacco plants infected with the tobacco mosaic virus (TMV), showcasing their potential in agricultural applications .

Environmental Remediation

Research has indicated that isonicotinic acid derivatives can be functionalized onto zirconium-based metal-organic frameworks (MOFs). These MOFs, such as MOF-808, have been employed for the fast and efficient solid-phase extraction of uranium (VI) from wastewater . This application is crucial for environmental remediation, particularly in areas contaminated by nuclear waste or mining activities.

Organic Synthesis

Isonicotinic acid derivatives serve as organocatalysts in the synthesis of heterocyclic compounds. For instance, they are used in one-pot, multi-component condensation reactions to synthesize pyranopyrazoles . These compounds have various applications in pharmaceuticals and materials science due to their diverse biological activities.

Coordination Chemistry

These derivatives are also valuable in coordination chemistry, where they act as organic ligands. They have been used in the preparation of coordination polymers, such as copper (I) halide polymers synthesized via hydrothermal methods . Such polymers have potential applications in catalysis, gas storage, and separation technologies.

Mécanisme D'action

Target of Action

2-(Cyclopropylmethoxy)isonicotinic acid is a derivative of isoniazid . Isoniazid is primarily used in the treatment of tuberculosis and is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it can be inferred that the primary targets of this compound are likely to be similar.

Mode of Action

Isoniazid, the parent compound of this compound, is a prodrug that must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . The mode of action of this compound is likely to involve similar interactions with its targets, leading to changes in the growth and proliferation of the targeted organisms.

Pharmacokinetics

Isoniazid is known to be a prodrug that must be activated by bacterial catalase . Its bioavailability could be influenced by factors such as the rate of activation, the presence of target organisms, and patient-specific factors.

Result of Action

Based on the known effects of isoniazid, it can be inferred that the compound likely has bactericidal or bacteriostatic effects on mycobacteria, depending on their growth rate .

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQUGQZQNZVPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine](/img/structure/B1385694.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)

![3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine](/img/structure/B1385705.png)

![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)